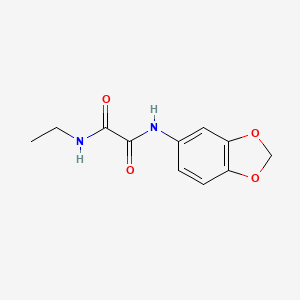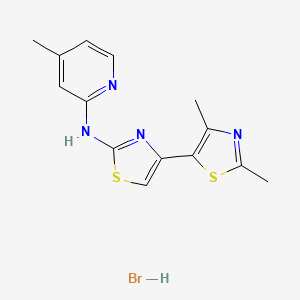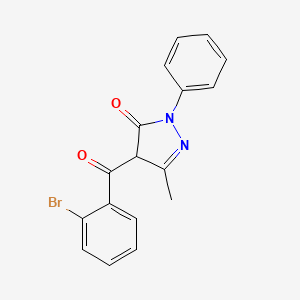![molecular formula C21H21N3O5 B4927881 4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, including structures similar to the one , often involves complex organic reactions. For instance, the synthesis of related compounds has been achieved through processes such as photocycloaddition of isoquinoline-1,3,4-trione with oxazoles, indicating high regio- and diastereoselectivity (Huang et al., 2011). Additionally, metal-free photoredox catalyzed amidyl N-centered radical addition to C-C triple bonds under mild conditions has been reported for the synthesis of substituted isoquinoline-1,3,4(2H)-triones (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is critical for their chemical behavior and potential applications. X-ray crystallography has been used to determine the structure of related compounds, revealing detailed information about their geometric conformation and intermolecular interactions (Akkurt et al., 2010). These structural analyses are essential for understanding the chemical reactivity and stability of the compounds.
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, highlighting their reactivity and versatility. The photocycloaddition and radical cyclization reactions are notable examples, leading to the formation of novel spiroisoquinoline and pyrimidoisoquinoline derivatives. Such reactions are pivotal for expanding the chemical space and applicability of these compounds in different fields (Huang et al., 2011); (Reddy et al., 2022).
Propriétés
IUPAC Name |
4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-28-8-7-24-19-18(20(26)23-21(24)27)15-9-13(10-17(25)16(15)11-22-19)12-3-5-14(29-2)6-4-12/h3-6,11,13H,7-10H2,1-2H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMTYWBEEBZPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4927808.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)

![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)


![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)


![N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4927886.png)